

# Technical Support Center: Troubleshooting Poor Adhesion of Nickel Plating on Aluminum

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aluminium-nickel

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This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor adhesion of nickel plating on aluminum substrates.

## Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of poor nickel plating adhesion on aluminum?

Poor adhesion can manifest in several ways<sup>[1][2]</sup>:

- **Blistering:** Localized areas of the plating lift from the aluminum substrate, forming bubbles or blisters. This can sometimes occur after a baking or heat treatment step<sup>[3]</sup>.
- **Peeling/Flaking:** The nickel coating separates from the aluminum surface in flakes or strips<sup>[1][2]</sup>.
- **Cracking:** While some brittle coatings may crack under stress, if the cracked sections can be lifted or peeled away, it indicates poor adhesion<sup>[4]</sup>.
- **Lifting at Edges:** The plating begins to lift away from the substrate at the edges of the part or at scribed lines.

Q2: My nickel plating is peeling. What is the most likely cause?

The most common cause of peeling is inadequate surface preparation of the aluminum substrate[2][5][6]. Aluminum naturally forms a tenacious oxide layer almost instantaneously upon exposure to air[7]. If this oxide layer is not completely and uniformly removed and replaced with a suitable intermediate layer, the nickel deposit will not adhere properly[7]. Other significant causes include contamination of the plating bath and incorrect plating parameters[5][6].

Q3: What is the zincate process and why is it critical for plating on aluminum?

The zincate process is an essential pretreatment step that involves immersing the aluminum part in a highly alkaline solution containing zinc salts. This process performs two crucial functions: it removes the native aluminum oxide layer and deposits a thin, adherent layer of zinc onto the aluminum surface[7]. This zinc layer acts as a protective barrier, preventing the re-oxidation of the aluminum and serving as a receptive base for the subsequent nickel plating[7]. For many applications, a "double zincate" process is recommended to achieve a more uniform and dense zinc layer, leading to improved adhesion[1][8].

Q4: Can the composition of my nickel plating bath affect adhesion?

Yes, the bath composition is critical. An imbalance in the main components or the presence of contaminants can lead to poor adhesion. For instance, in electroless nickel plating, an aging bath with decreased activity can increase stress in the deposit and attack the zincate layer, causing blistering[9]. In electrolytic plating, incorrect concentrations of nickel salts, boric acid, or additives can result in stressed, brittle deposits with poor adhesion[10][11].

Q5: How do operating parameters like temperature and pH influence adhesion?

Operating parameters must be tightly controlled:

- Temperature: In electroless nickel plating, if the bath temperature is too low when the part is immersed, it can lead to poor adhesion[6]. For electrolytic plating, a temperature that is too low can slow the deposition rate and result in weak adhesion[5].
- pH: An incorrect pH level can alter the deposit's properties and stress levels. A high pH can cause the precipitation of nickel hydroxide, which can interfere with adhesion[5][12].

Q6: What kind of contaminants should I be concerned about in my plating bath?

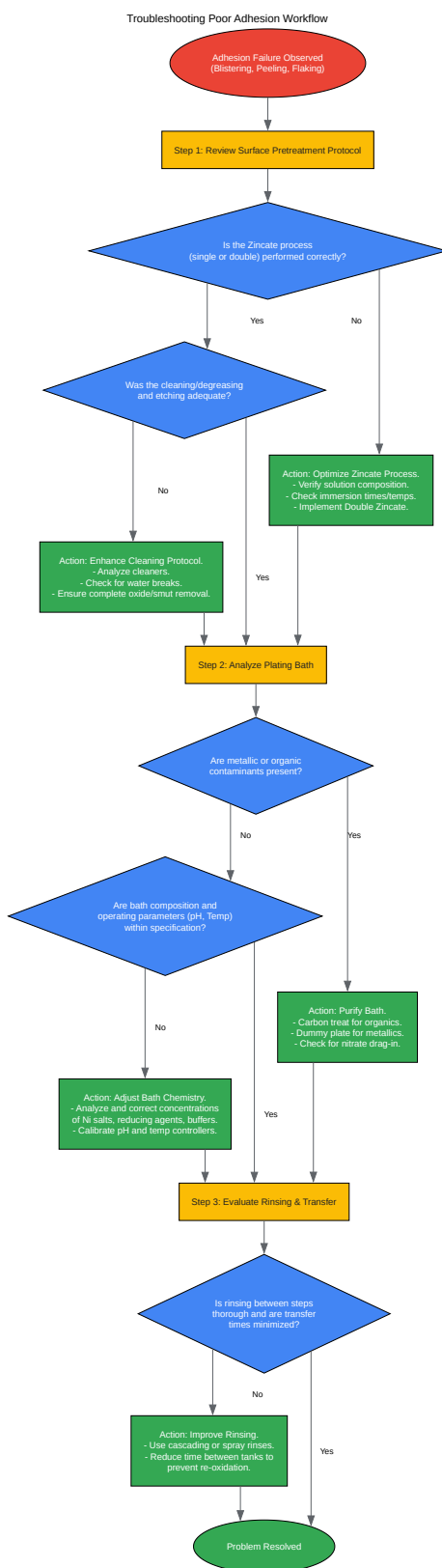
Both organic and metallic contaminants can be detrimental:

- Organic Contamination: Oils, grease, or breakdown products from additives can lead to pitting and poor adhesion[12][13].
- Metallic Contamination: Drag-in of metals like copper, zinc, or lead can cause dark, brittle, and poorly adherent deposits[13]. Excessive copper contamination is particularly problematic as it can lead to immersion deposits on the aluminum, resulting in poor adhesion[9].
- Nitrates: Even a few parts per million of nitrates, often from inadequate rinsing after a nitric acid dip, can cause streaks and poor deposition[14].

## Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving adhesion failures.

Problem: Nickel coating shows blistering, peeling, or fails adhesion testing.



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Caption: A logical workflow for troubleshooting poor nickel adhesion.

## Data Presentation

### Table 1: Typical Electroless Nickel Plating Bath Compositions for Aluminum

Component	Function	Concentration Range	Notes
Nickel Sulfate (NiSO <sub>4</sub> ·6H <sub>2</sub> O)	Source of Nickel Ions	20 - 45 g/L	The primary source of nickel for the deposit[15].
Sodium Hypophosphite (NaH <sub>2</sub> PO <sub>2</sub> ·H <sub>2</sub> O)	Reducing Agent	20 - 45 g/L	Reduces nickel ions to nickel metal on the substrate surface[15].
Complexing Agents (e.g., Sodium Citrate, Lactic Acid)	Chelates Nickel Ions	15 - 75 g/L	Prevents precipitation of nickel salts and helps control the plating rate[15].
Stabilizers (e.g., Lead Ions)	Controls Reaction Rate	ppm levels	Prevents spontaneous decomposition of the bath[15].
pH Adjuster (e.g., Ammonium Hydroxide)	Maintain pH	As needed	Typically operated at a pH of 4.0 - 5.0 for acidic baths[16].
Operating Temperature	Controls Reaction Rate	85 - 95 °C	Higher temperatures increase the plating rate[17].

### Table 2: Typical Watts Nickel Electroplating Bath Composition

The Watts bath is a common formulation for general-purpose bright nickel electroplating[11].

Component	Function	Typical Concentration
Nickel Sulfate ( $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ )	Main source of nickel ions	225 - 340 g/L
Nickel Chloride ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ )	Improves anode corrosion and conductivity	30 - 60 g/L
Boric Acid ( $\text{H}_3\text{BO}_3$ )	pH buffering agent	37 - 52 g/L
Operating Parameters		
pH	Affects deposit properties	3.8 - 4.5
Temperature	Affects efficiency and deposit stress	50 - 65 °C
Cathode Current Density	Affects plating speed and quality	2 - 10 A/dm <sup>2</sup>

## Table 3: Adhesion Strength Comparison for Different Pretreatments

Quantitative adhesion values can vary significantly based on the aluminum alloy, the specific test method used, and the process parameters. The following table provides a qualitative and quantitative comparison based on available literature.

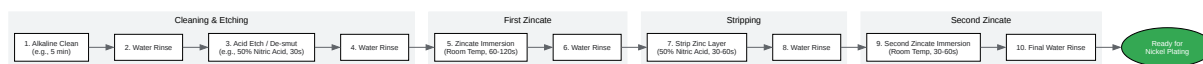
Pretreatment Method	Resulting Adhesion	Critical Load (LC2) - Scratch Test	Peel Strength	Notes
Conventional Single Zincate	Fair to Good	~18 N	125 N/m	Can result in non-uniform zinc deposits, leading to weaker adhesion[18][19].
Double Zincate	Excellent	> 25 N	> 400 N/m (often substrate failure)	Generally provides a thinner, more uniform zinc layer, significantly improving adhesion[18][19].
Modified Single Zincate (Extended Duration)	Very Good	~27 N	Not specified	A longer immersion time in a single zincate bath can improve zinc coverage and adhesion[18].

Note: Critical Load (LC2) indicates adhesion failure during a scratch test. Higher values signify better adhesion. Peel strength measures the force required to peel the coating from the substrate.

## Experimental Protocols

### Protocol 1: Double Zincate Process for Aluminum Pretreatment

This protocol describes a typical double zincate process to prepare an aluminum substrate for nickel plating.



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Caption: Workflow for the double zincate pretreatment of aluminum.

#### Methodology:

- **Alkaline Cleaning:** Immerse the aluminum part in a non-etching alkaline cleaner to remove oils and grease. Follow the manufacturer's recommendations for temperature and time.
- **Rinsing:** Thoroughly rinse the part with deionized water.
- **Deoxidizing/Etching:** Dip the part in an acid solution, typically 50% nitric acid, for 30-60 seconds to remove the natural oxide layer and any alloying elements from the surface[1][8].
- **Rinsing:** Thoroughly rinse with deionized water.
- **First Zincate Immersion:** Immerse the part in the zincate solution at room temperature for 60-120 seconds. A uniform gray color should develop[20].
- **Rinsing:** Rinse thoroughly with deionized water.
- **Zinc Stripping:** Immerse the part in 50% nitric acid for 30-60 seconds to completely strip the first zinc layer[1][8].
- **Rinsing:** Rinse thoroughly with deionized water.
- **Second Zincate Immersion:** Immediately immerse the part back into the zincate solution for a shorter duration, typically 30-60 seconds[20]. This forms a thinner, denser, and more uniform zinc layer.



- Final Rinse: Rinse thoroughly with deionized water. The part is now ready for immediate transfer to the nickel plating bath.

## Protocol 2: Qualitative Adhesion Testing (Based on ASTM B571)

ASTM B571 provides several qualitative methods to assess coating adhesion. The choice of test depends on the part's geometry, thickness, and ductility[21][22]. A failure in any one test is considered an adhesion failure[14][23].

### A. Bend Test:

- Procedure: Bend a sample of the plated part over a mandrel with a diameter approximately four times the thickness of the sample[24]. Bend until the two legs are parallel.
- Interpretation: Examine the bent area under low magnification (e.g., 4x). Any peeling or flaking of the coating indicates poor adhesion. Cracking alone is not a failure unless the coating can be lifted with a sharp blade[21][24].

### B. Scribe-Grid Test (Cross-Hatch):

- Procedure: Use a sharp, hardened steel tool to scribe a grid pattern through the coating to the aluminum substrate. The lines should be spaced about 10 times the coating thickness apart[24]. Firmly apply pressure-sensitive adhesive tape (like Scotch® 610) over the grid and then pull it off rapidly at a 90-degree angle[3].
- Interpretation: Examine the tape and the grid area. If any squares of the nickel coating are removed by the tape, adhesion is inadequate[3][21].

### C. Heat-Quench Test:

- Procedure: Heat the plated part in an oven to a specified temperature (e.g., 150°C for 1 hour)[3]. After heating, immediately quench the part in room temperature water.
- Interpretation: The appearance of any blistering or peeling on the surface is evidence of poor adhesion[3][21]. This test is particularly useful for parts that will experience thermal cycling.

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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Poor Adhesion of Nickel Plating on Aluminum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105184#troubleshooting-poor-adhesion-of-nickel-plating-on-aluminum]

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